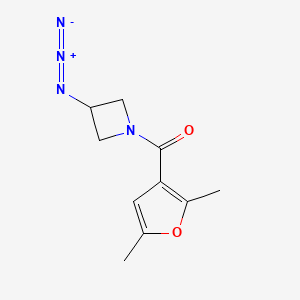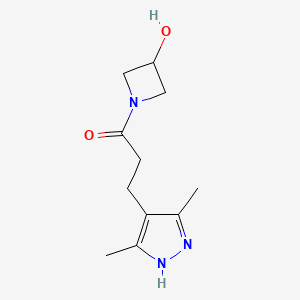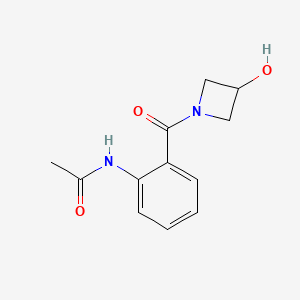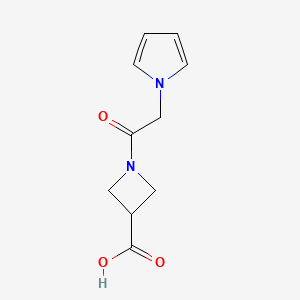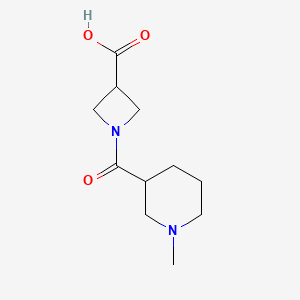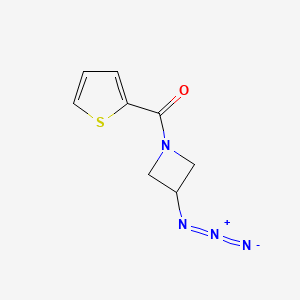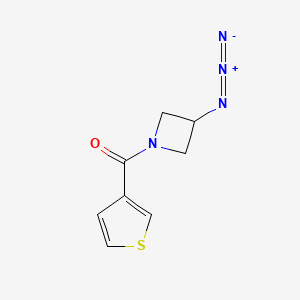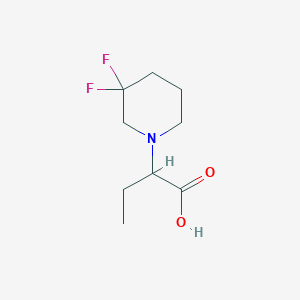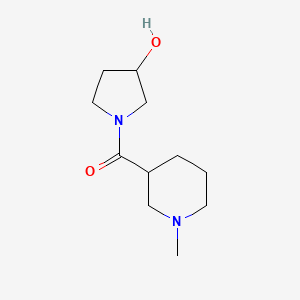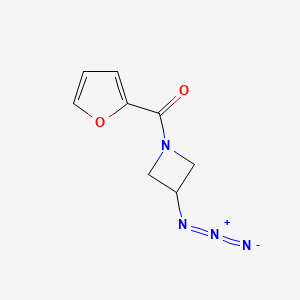
(3-Azidoazetidin-1-yl)(furan-2-yl)methanone
Vue d'ensemble
Description
(3-Azidoazetidin-1-yl)(furan-2-yl)methanone, also known as 3-AAFM, is a heterocyclic compound first synthesized in the early 2000s. It has since been studied extensively in the laboratory due to its potential applications in the fields of synthetic chemistry and drug discovery.
Applications De Recherche Scientifique
Protein Tyrosine Kinase Inhibition
Furan-2-yl(phenyl)methanone derivatives have been synthesized and investigated for their in vitro protein tyrosine kinase inhibitory activity. Some of these derivatives exhibited promising activity, comparable or even superior to that of known inhibitors like genistein. These findings suggest potential applications in the development of new therapeutic agents targeting protein tyrosine kinases, which play crucial roles in various cellular processes including cell growth and differentiation (Feilang Zheng et al., 2011).
Vascular Smooth Muscle Cell Proliferation Inhibition
A series of new furan-2-yl(phenyl)methanones were synthesized and evaluated for their ability to inhibit vascular smooth muscle cells (VSMC) proliferation in vitro. Several compounds demonstrated significant inhibitory activity, suggesting potential applications in preventing or treating conditions related to abnormal VSMC proliferation, such as atherosclerosis and restenosis (Li Qing-shan, 2011).
Synthesis of Cyclopentenones
Furan-2-yl(phenyl)methanol derivatives were utilized in aza-Piancatelli rearrangement reactions to synthesize trans-4,5-disubstituted cyclopentenone derivatives. This process highlights the utility of furan-2-yl(methanone) derivatives in organic synthesis, particularly in constructing complex cyclopentenone structures, which are valuable in various chemical and pharmaceutical applications (B. Reddy et al., 2012).
Antimicrobial Activity
Dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives were synthesized and tested for their antimicrobial activity against various bacteria and fungi. Although the compounds exhibited weak antimicrobial activity, this research illustrates the potential of furan-2-yl(methanone) derivatives in the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (C. Kırılmış et al., 2009).
Corrosion Inhibition
Research on furan-2-yl(methanone) derivatives also extends to industrial applications, such as the prevention of corrosion in metals. Compounds such as [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone have been studied for their efficacy in inhibiting mild steel corrosion in acidic media, showing promise as corrosion inhibitors. This application is significant in industries where metal longevity and integrity are critical (P. Singaravelu & N. Bhadusha, 2022).
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-11-10-6-4-12(5-6)8(13)7-2-1-3-14-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEQUBZRJVHEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



